1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Chemoselective Synthesis of Pyrrole Derivatives : A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been developed, showcasing the versatility of reactions involving bromo-methoxybenzyl components and their environmental friendliness (E. C. Aquino et al., 2015).
Reactions with Primary Amines : Studies have shown that 1-(2-methoxyethyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones react with aromatic and aliphatic amines to form compounds with antimicrobial activity, indicating a potential route for the synthesis of bioactive derivatives using the bromo-methoxybenzyl backbone (V. L. Gein et al., 2009).
Synthesis of Pyrrolidine Derivatives : The synthesis of the four stereoisomers of several 3-(1-aminoethyl)pyrrolidines as intermediates in the preparation of quinolone antibacterials has been demonstrated, highlighting the importance of the structural motif in pharmaceutical synthesis (M. Schroeder et al., 1992).
Bioactivity and Applications
Antimicrobial Activity : The interaction of substituted 4-acylpyrrolin-2-ones with primary amines and the antimicrobial activity of the resulting compounds have been studied, showcasing the bioactive potential of derivatives synthesized from bromo-methoxybenzyl components (V. L. Gein et al., 2009).
Bioactivities of Tetramic Acid Derivatives : Research into 4-amino derivatives of tetramic acid, synthesized from pyrrolidine-2,4-diones and related compounds, has indicated potential herbicidal, fungicidal, insecticidal, and antitumor activities, emphasizing the chemical's versatility and potential in bioactive applications (Yuxiu Liu et al., 2014).
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-16-12-3-2-10(13)6-9(12)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOCAKXSCSVJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.